molecular formula C15H14N2O B3013934 (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone CAS No. 954272-04-9

(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone

Cat. No.: B3013934
CAS No.: 954272-04-9
M. Wt: 238.29
InChI Key: IMSWSKYWTRVQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone is a substituted methanone derivative featuring a 2,3-dihydroindole (indoline) scaffold linked to a 3-aminophenyl group. The 3-aminophenyl substituent contributes to its unique electronic and steric properties, influencing receptor binding and allosteric modulation . Its structural flexibility allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

(3-aminophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSWSKYWTRVQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone typically involves the reduction of corresponding indole derivatives. One common method is the chemoselective reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides . This process can be tailored to achieve the desired compound by adjusting the reaction conditions, such as temperature, solvent, and the type of boron hydride used.

Chemical Reactions Analysis

(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone involves its interaction with molecular targets and pathways related to neuroprotection and antioxidant activity. The compound is believed to exert its effects by modulating oxidative stress pathways and protecting neurons from damage caused by reactive oxygen species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues of (3-aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone include variations in the indoline ring substituents, the aromatic phenyl group, or the methanone linker. Below is a comparative analysis of select compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Reference
This compound 3-Aminophenyl, unsubstituted indoline 252.3 Binds to D2LONG receptors; modulates Gi protein coupling
(1,3-Benzothiazol-2-yl)(2-methyl-2,3-dihydroindol-1-yl)methanone (R1/S1) Benzothiazole substituent, methyl-indoline 294.4 Acts as a PAM (positive allosteric modulator) for D2LONG; enantiomer-dependent activity
(4-Methoxy-1-methyl-1H-indol-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone (R2/S2) Methoxy/methyl-indole, methyl-indoline 335.4 Exhibits SAM (silent allosteric modulator) behavior; stabilizes inactive receptor conformations
(5-Nitro-2,3-dihydro-1H-indol-1-yl)[3,5-dimethoxy-4-(2-phenoxyethoxy)phenyl]methanone (9) Nitro-indoline, dimethoxy-phenoxyethoxy phenyl 464.5 High yield (80%); nitro group enables reduction to amine (compound 10)
2-(2-Methylpropanoyl)benzaldehyde derivatives Acylated benzaldehyde, indoline Variable Enhanced thermal stability; used in ACE inhibitor formulations

Pharmacological and Industrial Relevance

  • GPCR Targeting : Compounds with bulkier substituents (e.g., sulfonyl or bromophenyl groups, as in ) exhibit reduced receptor affinity but enhanced selectivity due to steric hindrance .

Research Findings and Implications

  • Enantiomer-Specific Effects: The R/S enantiomers of benzothiazolyl-methanones (R1/S1) demonstrate that stereochemistry critically determines allosteric modulation efficacy .
  • Thermal Degradation: Methanones with electron-withdrawing groups (e.g., nitro) are prone to degradation under high temperatures, whereas amino or hydroxy groups improve stability .
  • Receptor Conformational Dynamics : Molecular dynamics simulations reveal that substituents on the indoline ring (e.g., methyl or methoxy groups) alter TM5/ICL3 flexibility in D2LONG receptors, affecting G protein recruitment .

Biological Activity

(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone, a derivative of 2,3-dihydroindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its neuroprotective and antioxidant properties, which may have implications in treating neurodegenerative diseases and conditions related to oxidative stress.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H14N2O\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}

This structure features an indole moiety that is known for its pharmacological significance. The presence of the amino group at the 3-position of the phenyl ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Modulation of Oxidative Stress : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Neuroprotection : It may interact with glutamate receptors and other neuroprotective pathways, potentially reducing neuronal apoptosis in models of neurodegeneration .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
NeuroprotectiveProtects neurons from oxidative stress and apoptosis in vitro and in vivo studies.
AntioxidantScavenges free radicals and reduces oxidative damage in cellular models.
Potential Anti-inflammatoryMay modulate inflammatory pathways, though more research is needed.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Neuroprotection in Animal Models :
    • A study demonstrated that administration of this compound significantly reduced neuronal loss in models of Alzheimer's disease by inhibiting oxidative stress pathways.
  • Antioxidant Activity :
    • In cellular assays, this compound showed a marked decrease in intracellular ROS levels when exposed to oxidative agents, indicating strong antioxidant capacity .
  • Mechanistic Insights :
    • Research indicated that this compound might influence the expression of genes involved in antioxidant defense mechanisms, such as Nrf2 (nuclear factor erythroid 2-related factor 2), enhancing cellular resilience against oxidative damage .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Neuroprotective Activity Antioxidant Potential
This compoundHighHigh
MelatoninModerateHigh
ResveratrolModerateHigh

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for (3-aminophenyl)(2,3-dihydro-1H-indol-1-yl)-methanone, and how is its structural integrity validated?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation of substituted anilines with indole derivatives under reflux conditions. For example, analogous methanones are prepared by refluxing 4-chloro-2-(1H-indol-1-yl)aniline with benzaldehyde derivatives in ethanol, followed by purification via column chromatography . Structural validation typically employs 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, with key signals such as NH2_2 protons appearing as broad singlets (~δ 10.98 ppm) and aromatic protons in the δ 6.95–7.52 ppm range. X-ray crystallography (e.g., single-crystal studies at 90 K) confirms stereochemistry and intermolecular interactions .

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. For example, indole-derived methanones often exhibit hydrogen bonds between the amino group and adjacent carbonyl oxygen (N–H···O), with bond lengths ~2.8–3.0 Å. Software like LigPlot+ visualizes hydrophobic interactions and hydrogen-bond networks .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches elucidate the compound’s interaction with dopamine D2L receptors?

  • Methodological Answer : All-atom MD simulations (e.g., 200–500 ns trajectories) in explicit lipid bilayers model receptor-ligand binding. For dopamine D2L, key interactions involve transmembrane (TM) helices (e.g., TM2, TM3) and extracellular loops (ECLs). Principal component analysis (PCA) identifies conformational changes in intracellular loop 3 (ICL3) upon ligand binding. Negative allosteric modulators (NAMs) stabilize inactive receptor states, reducing β-arrestin recruitment .

Q. How does this compound act as an allosteric modulator, and what experimental assays validate its PAM/NAM activity?

  • Methodological Answer : Functional assays include:

  • cAMP inhibition : Measure D2L-mediated Gαi/o_{i/o} activation using BRET or fluorescence-based cAMP sensors.
  • β-arrestin recruitment : Tango assay or enzyme-fragment complementation.
  • Bias factor calculation : Compare Log(τ/KA) ratios between signaling pathways.
    Positive allosteric modulators (PAMs) enhance agonist efficacy (e.g., quinpirole), while NAMs suppress it. Radioligand displacement assays (e.g., 3H^3H-spiperone) confirm orthosteric vs. allosteric binding .

Q. What methodologies assess the compound’s ADMET properties, and how do they predict oral bioavailability?

  • Methodological Answer :

  • Absorption : Caco-2 permeability assays (log PappP_{\text{app}} > 1.0 × 106^{-6} cm/s indicates high absorption).
  • Metabolism : Cytochrome P450 inhibition assays (CYP3A4, CYP2D6).
  • Toxicity : Ames test for mutagenicity; hERG binding assays for cardiotoxicity.
    Computational tools (e.g., SwissADME) predict log PP (<5) and topological polar surface area (TPSA < 140 Å2^2) to estimate blood-brain barrier penetration. For the target compound, TPSA ~62 Å2^2 suggests moderate oral bioavailability .

Q. How do structural modifications (e.g., substituents on the indole ring) affect binding affinity and selectivity for GPCR subtypes?

  • Methodological Answer : Comparative studies using:

  • Docking simulations : AutoDock Vina or Schrödinger Glide to map interactions with D2L vs. D3 receptors.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., methoxy groups increase hydrophobic interactions with TM5).
  • Chiral resolution : Enantiomers (R/S) of related methanones show 10–100-fold differences in IC50_{50} due to steric clashes in the allosteric pocket .

Q. How can researchers resolve contradictions in receptor binding data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Receptor isoform variability : D2L (postsynaptic) vs. D2S (presynaptic) may exhibit divergent ligand efficacy.
  • Assay conditions : Temperature, pH, and G protein coupling (e.g., Gi1 vs. Gi2) alter efficacy.
  • Statistical rigor : Use nested ANOVA to account for batch effects in radioligand binding (Ki_i) data. Meta-analyses pooling data from >5 independent studies improve reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.